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Compound of Interest

Compound Name: 2-(2-Methoxyethoxy)ethyl chloride

Cat. No.: B1582337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-
methoxyethoxy)ethyl chloride as a versatile alkylating agent in organic synthesis. This

reagent is particularly useful for the introduction of the 2-(2-methoxyethoxy)ethyl (MEE) group

onto various nucleophiles, a moiety that can modify the physicochemical properties of parent

molecules, such as solubility and lipophilicity, which is of significant interest in drug

development.[1]

Physicochemical Properties
2-(2-Methoxyethoxy)ethyl chloride, also known as 1-(2-chloroethoxy)-2-methoxyethane, is a

colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in

the table below.
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Property Value Reference

CAS Number 52808-36-3 [2]

Molecular Formula C₅H₁₁ClO₂ [2]

Molecular Weight 138.59 g/mol [2]

Boiling Point 156 °C at 760 mmHg [1]

Density 1.025 g/cm³ at 25°C [1]

Flash Point 44.8 °C [1]

Refractive Index n20/D 1.41 [1]

Appearance White crystalline powder [1]

Applications in Organic Synthesis
2-(2-Methoxyethoxy)ethyl chloride is an effective alkylating agent for a variety of

nucleophiles, including phenols, amines, and thiols. The introduction of the MEE group can

enhance the aqueous solubility of molecules, a desirable property for bioactive compounds.

O-Alkylation of Phenols
The O-alkylation of phenols with 2-(2-methoxyethoxy)ethyl chloride is a common application,

notably in the synthesis of pharmaceutical intermediates. A prominent example is the synthesis

of a precursor to Erlotinib, an EGFR inhibitor used in cancer therapy.

Table 2: O-Alkylation of Phenols - Reaction Conditions

Substrate Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

3,4-

dihydroxyben

zoate

K₂CO₃ DMF 80-100 2 >90

General

Phenol

K₂CO₃ or

Cs₂CO₃

DMF or

Acetonitrile
60-100 2-12 80-95
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Experimental Protocol: General Procedure for O-Alkylation of a Phenol

To a solution of the phenol (1.0 equiv.) in anhydrous dimethylformamide (DMF, 0.5 M) is

added potassium carbonate (1.5 equiv.).

The mixture is stirred at room temperature for 30 minutes.

2-(2-Methoxyethoxy)ethyl chloride (1.2 equiv.) is added dropwise to the suspension.

The reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until TLC analysis

indicates complete consumption of the starting material.

The reaction is cooled to room temperature and quenched by the addition of water.

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired O-alkylated product.

N-Alkylation of Amines
The N-alkylation of primary and secondary amines with 2-(2-methoxyethoxy)ethyl chloride
provides access to a range of substituted amines. The reaction typically proceeds under basic

conditions to neutralize the hydrogen chloride formed.

Table 3: N-Alkylation of Amines - Representative Conditions

Substrate Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Benzylamine
K₂CO₃ or

Et₃N

Acetonitrile or

DMF
25-60 6-18 75-90

Aniline Cs₂CO₃ DMF 50-80 12-24 70-85

Piperidine K₂CO₃ Acetonitrile 25-50 4-12 80-95
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Experimental Protocol: General Procedure for N-Alkylation of an Amine

To a solution of the amine (1.0 equiv.) in anhydrous acetonitrile (0.5 M) is added potassium

carbonate (2.0 equiv.).

2-(2-Methoxyethoxy)ethyl chloride (1.1 equiv.) is added to the suspension.

The reaction mixture is stirred at 50 °C for 12-18 hours.

The reaction is monitored by TLC for the disappearance of the starting amine.

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove

inorganic salts.

The filtrate is concentrated under reduced pressure.

The residue is dissolved in ethyl acetate and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by flash column chromatography to yield the N-alkylated amine.

S-Alkylation of Thiols
Thiols can be readily S-alkylated using 2-(2-methoxyethoxy)ethyl chloride in the presence of

a base. This reaction is generally high-yielding and proceeds under mild conditions.

Table 4: S-Alkylation of Thiols - Representative Conditions

Substrate Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Thiophenol K₂CO₃
DMF or

Ethanol
25-50 2-6 >90

Benzyl

mercaptan
NaH THF 0-25 1-3 >95

Experimental Protocol: General Procedure for S-Alkylation of a Thiol
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To a solution of the thiol (1.0 equiv.) in anhydrous DMF (0.5 M) is added potassium

carbonate (1.5 equiv.).

The mixture is stirred at room temperature for 20 minutes.

2-(2-Methoxyethoxy)ethyl chloride (1.1 equiv.) is added dropwise.

The reaction is stirred at room temperature for 3-5 hours and monitored by TLC.

After completion, the reaction is diluted with water and extracted with diethyl ether (3 x 15

mL).

The combined organic extracts are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated.

The crude thioether is purified by column chromatography if necessary.

Deprotection of the 2-(2-Methoxyethoxy)ethyl (MEE)
Group
The MEE group can be cleaved under acidic conditions to regenerate the parent hydroxyl,

amino, or thiol group.

Experimental Protocol: Deprotection of a MEE Ether

The MEE-protected compound (1.0 equiv.) is dissolved in a mixture of methanol and

concentrated hydrochloric acid (e.g., 10:1 v/v).

The solution is stirred at room temperature or gently heated (40-50 °C) for 2-8 hours.

The reaction progress is monitored by TLC.

Upon completion, the reaction mixture is carefully neutralized with a saturated solution of

sodium bicarbonate.

The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried, and concentrated to give the

deprotected product.

Visualizations
Caption: General Sₙ2 mechanism for alkylation.
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Caption: Experimental workflow for alkylation.
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Caption: Applications of the alkylating agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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